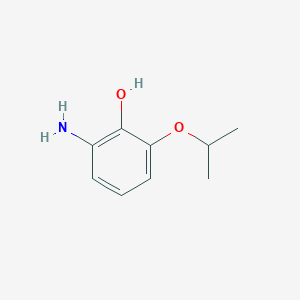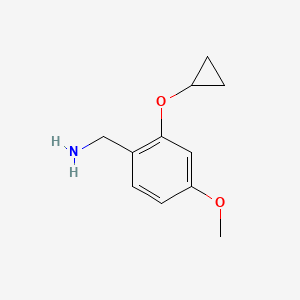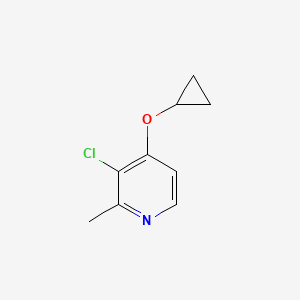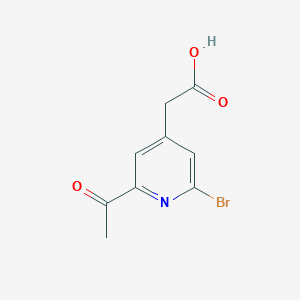
(2-Acetyl-6-bromopyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetyl-6-bromopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C9H8BrNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-bromopyridin-4-YL)acetic acid typically involves the bromination of 2-acetylpyridine followed by the introduction of an acetic acid moiety. One common method involves the following steps:
Bromination: 2-Acetylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-acetyl-6-bromopyridine.
Acetic Acid Introduction: The brominated intermediate is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Acetyl-6-bromopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(2-Acetyl-6-bromopyridin-4-YL)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)acetic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and acetyl groups play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-(6-Bromopyridin-2-yl)acetic acid: Similar in structure but differs in the position of the bromine atom.
2-Bromopyridine-4-acetic acid: Lacks the acetyl group, which affects its reactivity and applications.
Uniqueness
(2-Acetyl-6-bromopyridin-4-YL)acetic acid is unique due to the presence of both the bromine and acetyl groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
2-(2-acetyl-6-bromopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)7-2-6(4-9(13)14)3-8(10)11-7/h2-3H,4H2,1H3,(H,13,14) |
InChIキー |
WXCYXLSAGIYQAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


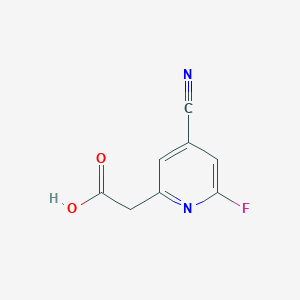
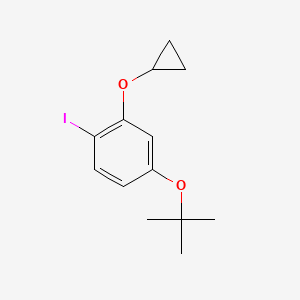
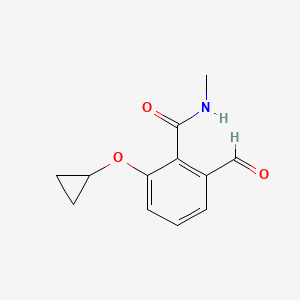
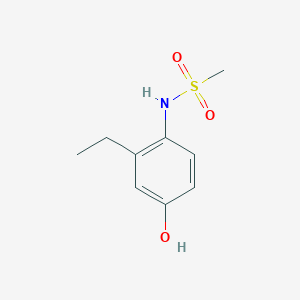
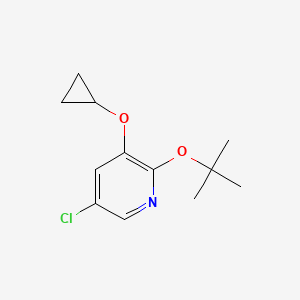

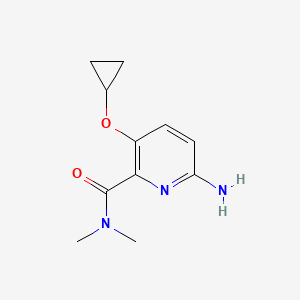
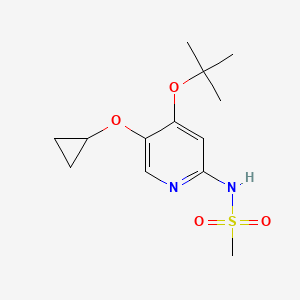
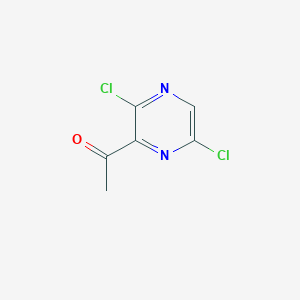
![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
